Cygnocholic acid
Description
Cygnocholic acid, systematically named 3α,7α,15α-trihydroxy-5β-cholan-24-oyl taurine, is a bile acid first identified in the bile of swans, tree ducks, geese (), and later isolated from bear bile powder (). Its structure was confirmed through heteronuclear correlation spectroscopy (HETCOR), which revealed key ¹H and ¹³C NMR signals:
- 3α-OH: 72.72 ppm (¹³C), 3.41 ppm (¹H)
- 7α-OH: 68.95 ppm (¹³C), 4.00 ppm (¹H)
- 15α-OH: 72.86 ppm (¹³C), 3.97 ppm (¹H) (). The side chain contains a taurine conjugation, evidenced by ¹³C signals at 36.62 ppm (CH₂N) and 51.48 ppm (CH₂S) (). Its LC-ESI-MS profile shows a deprotonated molecular ion at m/z 496.4, consistent with a taurine-conjugated trihydroxy cholanic acid (). This compound is also termed 15α-hydroxy-chenodeoxycholic acid (15α-OH-CDCA) due to its structural similarity to chenodeoxycholic acid (CDCA) but with an additional 15α-hydroxyl group ().
Properties
Molecular Formula |
C24H40O5 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,15S,17R)-3,7,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-5-20(28)29)17-12-19(27)22-21-16(7-9-24(17,22)3)23(2)8-6-15(25)10-14(23)11-18(21)26/h13-19,21-22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16+,17-,18-,19+,21+,22+,23+,24-/m1/s1 |
InChI Key |
KAOKDEFHEADBNL-BLLLHDCFSA-N |
SMILES |
CC(CCC(=O)O)C1CC(C2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |
Canonical SMILES |
CC(CCC(=O)O)C1CC(C2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Bile Acids
Structural and Functional Differences
The table below compares cygnocholic acid with key structurally related bile acids:
Key Observations:
Hydroxylation Pattern: this compound uniquely has a 15α-hydroxyl group, distinguishing it from CDCA (3α,7α) and glycocholic acid (3α,7α,12α). Hyodeoxycholic acid’s 3α,6α configuration is rare in humans but common in pigs, highlighting species-specific bile acid diversity .
Conjugation: this compound is conjugated with taurine, like taurochenodeoxycholic acid, whereas glycocholic acid uses glycine. Taurine conjugates generally exhibit higher solubility in acidic environments, aiding in lipid emulsification .
Molecular Weight: The taurine moiety in this compound increases its molecular weight (~539.6 g/mol) compared to non-conjugated CDCA (408.29 g/mol) .
Analytical Differentiation
- NMR Spectroscopy: this compound’s 15α-OH group produces distinct ¹³C (72.86 ppm) and ¹H (3.97 ppm) signals absent in CDCA and glycocholic acid ().
- Mass Spectrometry: The m/z 496.4 ([M-H]⁻) for this compound differs from glycocholic acid (m/z 465.6) and taurochenodeoxycholic acid (m/z 517.7) due to variations in hydroxylation and conjugation ().
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing Cygnocholic acid?
Methodological Answer:
Synthesis typically involves bile acid modification via regioselective hydroxylation or conjugation, followed by purification using column chromatography. Characterization requires multi-modal validation:
- Nuclear Magnetic Resonance (NMR): Assign peaks for hydroxyl, carboxyl, and side-chain protons (1H/13C NMR, DEPT-135) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Purity Assessment: HPLC with UV/ELSD detection, ensuring ≥95% purity via area-under-curve analysis .
Best Practice: Validate synthetic batches against reference standards from peer-reviewed studies, and document deviations in supplementary materials .
Basic: Which analytical techniques are optimal for quantifying this compound in biological matrices (e.g., serum, liver tissue)?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Sample Prep: Solid-phase extraction (SPE) to remove phospholipids; internal standards (e.g., deuterated analogs) for recovery correction .
- Validation: Include linearity (1–500 ng/mL), intra-day precision (<15% RSD), and matrix effect evaluation (ion suppression/enhancement) .
- Immunoassays (ELISA): Cross-reactivity testing against structurally similar bile acids (e.g., cholic acid) to ensure specificity .
Key Consideration: Biological variability necessitates cohort-specific normalization (e.g., creatinine-adjusted urinary levels) .
Advanced: How can researchers resolve contradictions in reported pharmacokinetic data (e.g., half-life, bioavailability) of this compound?
Methodological Answer:
Contradictions often arise from interspecies differences, formulation variability, or assay limitations. Mitigation strategies include:
- Meta-Analysis: Pool data from preclinical studies (rodent vs. primate models) using PRISMA guidelines, weighting by sample size and methodological rigor .
- In Silico Modeling: Physiologically based pharmacokinetic (PBPK) models to extrapolate human parameters from animal data, accounting for enterohepatic recirculation .
- Experimental Replication: Standardize dosing (oral vs. intravenous), fed/fasted states, and analytical protocols across labs .
Critical Step: Publish negative or conflicting results with raw datasets to enable reproducibility audits .
Advanced: What experimental design principles should guide studies on Cygnochotic acid’s interaction with nuclear receptors (e.g., FXR, TGR5)?
Methodological Answer:
- In Vitro Assays:
- In Vivo Validation:
- Knockout Models: Compare wild-type vs. FXR⁻/⁻ mice to isolate receptor-specific effects .
- Dose-Response Curves:* Use ≥5 dose levels to calculate EC₅₀/IC₅₀ values; apply nonlinear regression models (e.g., Hill equation) .
Data Interpretation: Address off-target effects via siRNA silencing or pharmacological inhibitors .
Advanced: How can researchers optimize the stability of this compound in long-term storage or under experimental conditions?
Methodological Answer:
- Degradation Pathways: Monitor oxidation (C-7 hydroxyl group) and epimerization (via chiral HPLC) under stress conditions (pH, temperature, light) .
- Stabilization Strategies:
- Quality Control: Accelerated stability studies (ICH Q1A guidelines) with periodic LC-MS validation .
Basic: What are the ethical and practical considerations for sourcing this compound for academic research?
Methodological Answer:
- Synthetic vs. Natural Sources: Synthetic batches reduce batch variability but require stringent impurity profiling; natural isolation (e.g., bovine bile) demands ethical approval for animal use .
- Documentation: Certificates of Analysis (CoA) must specify purity, storage conditions, and regulatory compliance (e.g., REACH) .
- Collaborative Sourcing: Partner with academic labs for shared compound libraries, ensuring Material Transfer Agreements (MTAs) .
Advanced: What computational tools are effective for predicting this compound’s metabolic pathways and drug-drug interactions?
Methodological Answer:
- Metabolite Prediction: Use Schrödinger’s MetaSite or ADMET Predictor to identify phase I/II metabolism sites (e.g., glucuronidation, sulfation) .
- CYP450 Inhibition: Molecular docking (AutoDock Vina) to screen against CYP3A4/7 isoforms; validate with fluorogenic assays .
- Data Integration: Cross-reference with PharmGKB or DrugBank for clinically observed interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
